4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a benzamide moiety, and a chlorinated aromatic ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination: The aromatic ring can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Coupling Reaction: The final step involves coupling the tetrazole ring with the chlorinated benzamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The chlorinated aromatic ring and methoxy groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of the tetrazole ring in this compound distinguishes it from other similar compounds, potentially offering unique biological activities and chemical properties.
Properties
Molecular Formula |
C17H16ClN5O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-15-6-3-11(7-16(15)26-2)9-19-17(24)13-5-4-12(18)8-14(13)23-10-20-21-22-23/h3-8,10H,9H2,1-2H3,(H,19,24) |
InChI Key |
RHYVTKQPJABCDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC |
Origin of Product |
United States |
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